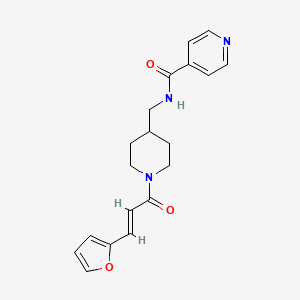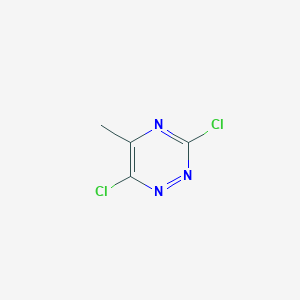![molecular formula C21H17FN6O2 B2847292 3-(4-fluorophenyl)-5-methyl-9-(3-methylbenzyl)-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione CAS No. 921548-48-3](/img/structure/B2847292.png)
3-(4-fluorophenyl)-5-methyl-9-(3-methylbenzyl)-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “3-(4-fluorophenyl)-5-methyl-9-(3-methylbenzyl)-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione” is a derivative of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine . It is part of a new set of small molecules that were designed and synthesized as novel CDK2 targeting compounds .
Wissenschaftliche Forschungsanwendungen
Anticonvulsant Activity
A series of fluorobenzyltriazolo pyridines, including structures with similarities to the mentioned compound, exhibited promising activity against seizures in rodents. These compounds are explored for their potential in treating seizure disorders, suggesting a potential research path for related triazolo purine derivatives in neurology and pharmacology (Kelley et al., 1995).
Antimicrobial and Antifungal Activities
Compounds synthesized from triazolo purine derivatives have been evaluated for their antimicrobial and antifungal activities. The research indicates a potential for these compounds in developing new antimicrobial agents, pointing to another area of scientific inquiry for similar compounds (Bektaş et al., 2007).
Anticancer and Anti-HIV Properties
Research on triazolo and triazino purine derivatives has demonstrated significant anticancer and anti-HIV properties. These findings suggest the utility of similar compounds in oncology and virology research, particularly in the search for new therapeutic agents (Ashour et al., 2012).
Anti-Proliferative Effects
Fused triazolo purine derivatives have been synthesized and evaluated for their anti-proliferative activity against various human cancer cell lines. This research avenue demonstrates the potential for compounds like 3-(4-fluorophenyl)-5-methyl-9-(3-methylbenzyl)-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione in cancer research (Sucharitha et al., 2021).
Interaction with Adenosine Receptors
Studies on various fluorobenzylderivatives of triazolo pyrimidine and purine have indicated their interaction with adenosine receptors, suggesting a research direction in exploring the therapeutic potential of these compounds in cardiovascular diseases and neurological disorders (Gatta et al., 1993).
Wirkmechanismus
Target of Action
The compound “3-(4-fluorophenyl)-5-methyl-9-(3-methylbenzyl)-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione” is a derivative of the [1,2,4]triazolo[4,3-a]pyrazine scaffold . Compounds with this scaffold have been found to exhibit inhibitory activities towards c-Met/VEGFR-2 kinases . These kinases play crucial roles in cell signaling pathways, particularly those involved in cell growth, survival, and angiogenesis.
Mode of Action
The compound interacts with its targets, c-Met and VEGFR-2, by binding to their active sites, thereby inhibiting their kinase activities . This inhibition disrupts the downstream signaling pathways, leading to a decrease in cell proliferation and angiogenesis.
Biochemical Pathways
The primary biochemical pathways affected by this compound are those mediated by c-Met and VEGFR-2. These pathways are involved in various cellular processes, including cell growth, survival, and angiogenesis . By inhibiting these kinases, the compound disrupts these pathways, leading to decreased cell proliferation and angiogenesis.
Pharmacokinetics
Similar compounds have been shown to exhibit satisfactory activity in vitro , suggesting that they may have favorable ADME properties.
Result of Action
The inhibition of c-Met and VEGFR-2 by this compound leads to a decrease in cell proliferation and angiogenesis . This can result in the suppression of tumor growth in cancerous cells, making this compound a potential candidate for cancer treatment.
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
8-(4-fluorophenyl)-1-methyl-5-[(3-methylphenyl)methyl]purino[8,9-c][1,2,4]triazole-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17FN6O2/c1-12-4-3-5-13(10-12)11-27-16-18(29)23-21(30)26(2)19(16)28-17(24-25-20(27)28)14-6-8-15(22)9-7-14/h3-10H,11H2,1-2H3,(H,23,29,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTOYJBBEHRZVSK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CN2C3=C(N(C(=O)NC3=O)C)N4C2=NN=C4C5=CC=C(C=C5)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17FN6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)-2-(4-isopropylphenoxy)ethanone](/img/structure/B2847211.png)
![Methyl N-(3,5-dimethylphenyl)-N-[(4-methylphenyl)sulfonyl]glycinate](/img/structure/B2847213.png)
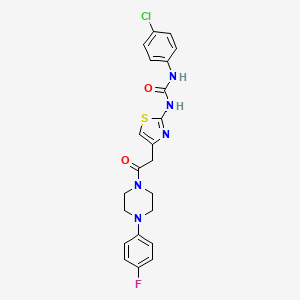

![(2Z)-2-[(3-fluorophenyl)imino]-7-hydroxy-2H-chromene-3-carboxamide](/img/structure/B2847220.png)

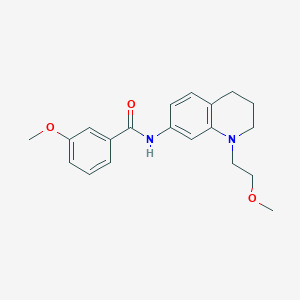
![N-[[5-[2-(4-ethoxyanilino)-2-oxoethyl]sulfanyl-4-(2-methoxyphenyl)-1,2,4-triazol-3-yl]methyl]furan-2-carboxamide](/img/structure/B2847223.png)
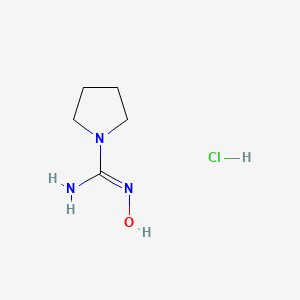
![7-(4-chlorophenyl)-3-(4-methylbenzyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2847225.png)
